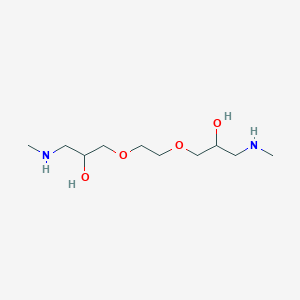

6,9-Dioxa-2,13-diazatetradecane-4,11-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

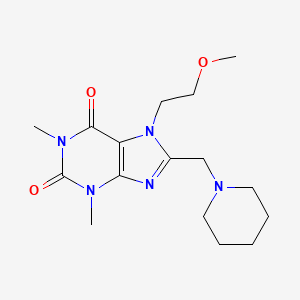

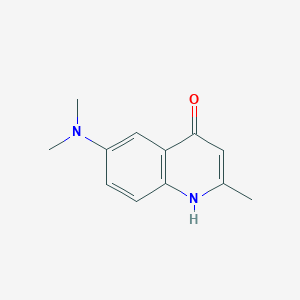

6,9-Dioxa-2,13-diazatetradecane-4,11-diol, also known as DO2A, is a chelating agent that has been widely used in scientific research applications. DO2A is a macrocyclic ligand that can form stable complexes with various metal ions, such as gadolinium, copper, and zinc. These complexes have unique properties that make them useful in various fields, including medical imaging, drug delivery, and catalysis.

Applications De Recherche Scientifique

Structural Insights

6,9-Dioxa-2,13-diazatetradecane-4,11-diol, as a chemical compound, has been studied for its unique structural properties. For example, its structural analogue, hexamethylene triperoxide diamine (HMTD), showcases an unusual planar 3-fold coordination around bridgehead nitrogen atoms, highlighting the potential for unique reactivity and interaction with other molecules (Schaefer et al., 1985).

Applications in Sensing and Detection

The compound's derivatives have been applied in creating ion-selective electrodes, such as those based on dithiophenediazacrown ether derivatives for lead(II) ion detection. This research underscores the compound's utility in environmental monitoring and public health, by facilitating the detection of toxic metals in water samples (Yang et al., 1997).

Host-Guest Chemistry

In the realm of supramolecular chemistry, derivatives of 6,9-Dioxa-2,13-diazatetradecane-4,11-diol have been explored for their ability to form selective host-guest complexes. This has implications for the development of novel molecular recognition systems and sensors, showcasing the versatility of these compounds in creating tailored chemical environments for specific interactions (Watson et al., 1988).

Advancements in Macrocyclic Chemistry

The compound and its related structures serve as key intermediates in the synthesis of complex macrocyclic molecules, which are critical in the development of new materials, catalysts, and pharmaceuticals. These advancements in macrocyclic chemistry highlight the compound's role in enabling new chemical syntheses and applications (Katritzky et al., 1996).

Propriétés

IUPAC Name |

1-[2-[2-hydroxy-3-(methylamino)propoxy]ethoxy]-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4/c1-11-5-9(13)7-15-3-4-16-8-10(14)6-12-2/h9-14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUZQNOOYRZVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCCOCC(CNC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,9-Dioxa-2,13-diazatetradecane-4,11-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

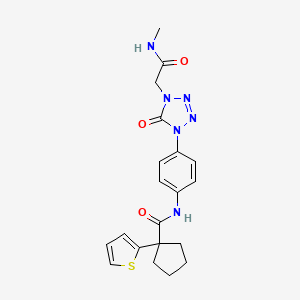

![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)

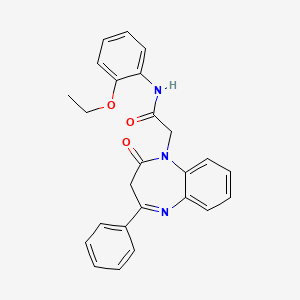

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)